molecular formula C14H18BrN3O2 B2824123 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide CAS No. 1436037-26-1

4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide

Cat. No.: B2824123
CAS No.: 1436037-26-1
M. Wt: 340.221
InChI Key: VJIHIPPJUALLPO-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H18BrN3O2 and its molecular weight is 340.221. The purity is usually 95%.
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Scientific Research Applications

Bromination of Pyrroles

Bromination is a critical reaction for modifying pyrroles, a class of organic compounds that include the pyrrole ring found in the compound of interest. For example, ester-, cyano-, and carboxamide-substituted 1H-pyrroles can undergo electrophilic aromatic bromination to yield bromopyrroles, which are important for synthesizing marine natural products and could potentially apply to the synthesis of compounds similar to the one (Wischang & Hartung, 2011).

Heterocyclic Derivative Syntheses

Heterocyclic compounds, which include pyrrole rings, can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing a variety of derivatives. This process could theoretically be applicable to the synthesis of the specified compound, indicating a broader interest in the synthesis and application of complex heterocycles (Bacchi et al., 2005).

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives, including those with bromo, cyano, and carboxamide groups, is a significant area of research for developing new materials with potential applications in various fields. Techniques for regioselective bromination and synthesis of specific pyrrole-based structures could provide insights into methodologies applicable for creating compounds like "4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide" for scientific research applications (Gao et al., 2018).

Applications in Material Science and Medicinal Chemistry

Research in material science and medicinal chemistry often focuses on the synthesis and characterization of novel compounds for potential applications ranging from polymers to pharmaceuticals. The study and development of compounds with specific substituents like bromo, cyano, and carboxamide functionalities are crucial for advancing these fields. For instance, the synthesis of aromatic polyamides containing ether linkages and pendant chains demonstrates the utility of specific functional groups in creating materials with enhanced solubility and thermal stability (More et al., 2010).

Properties

IUPAC Name

4-bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-10(2)18-8-11(15)7-12(18)13(19)17-14(9-16)3-5-20-6-4-14/h7-8,10H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHIPPJUALLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)NC2(CCOCC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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